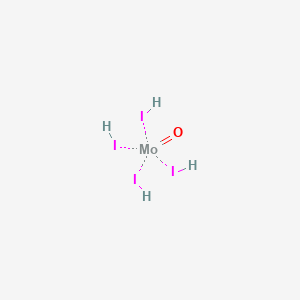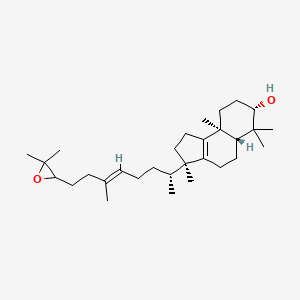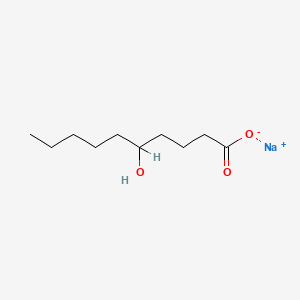
5-羟基癸酸钠
描述
科学研究应用
5-羟基癸酸钠在科学研究中具有广泛的应用:
化学: 用作有机合成中的试剂和分析化学中的标准品。
生物学: 研究其在细胞代谢和信号通路中的作用。
医学: 因其钾通道阻断特性而研究其在心血管疾病中的潜在治疗效果。
作用机制
5-羟基癸酸钠的主要作用机制涉及钾通道的抑制。它与腺苷三磷酸 (ATP) 在结合位点竞争,从而在缺血条件下阻断钾通道。 这种作用阻止了钾离子的流出,这对维持细胞稳态和保护细胞免受缺血损伤至关重要 .
类似化合物:
5-羟基癸酸: 没有钠盐的母体化合物。
10-羟基癸酸: 羟基位于不同位置的类似化合物。
5-酮癸酸: 5-羟基癸酸的氧化衍生物.
独特性: 5-羟基癸酸钠因其对钾通道的特异性作用以及与母体化合物相比在水中的溶解度增强而具有独特性。 这使其在需要水溶性的生物学和医学研究中特别有用 .
生化分析
Biochemical Properties
Sodium 5-hydroxydecanoate plays a significant role in biochemical reactions by inhibiting mitochondrial KATP channels. This inhibition affects the mitochondrial membrane potential and ATP production. Sodium 5-hydroxydecanoate interacts with various enzymes and proteins, including acyl-CoA synthetase and potassium channels. The nature of these interactions involves the binding of sodium 5-hydroxydecanoate to the active sites of these enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
Sodium 5-hydroxydecanoate has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in hypoxic human pulmonary artery smooth muscle cells, sodium 5-hydroxydecanoate inhibits proliferation by blocking mitochondrial KATP channels . Additionally, it affects ATP-depleted renal epithelial cells by increasing cytotoxicity and apoptosis through superoxide-dependent mechanisms .
Molecular Mechanism
The molecular mechanism of sodium 5-hydroxydecanoate involves its action as a mitochondrial KATP channel inhibitor. By blocking these channels, sodium 5-hydroxydecanoate prevents the efflux of potassium ions, thereby maintaining the mitochondrial membrane potential. This action leads to the inhibition of ATP production and affects various cellular processes. Sodium 5-hydroxydecanoate also interacts with other biomolecules, such as Na+/K±ATPase, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium 5-hydroxydecanoate change over time. The compound is stable under desiccated conditions and can be stored for up to 12 months at -20°C . Long-term exposure to sodium 5-hydroxydecanoate in in vitro studies has shown increased cytotoxicity and apoptosis in ATP-depleted cells . These temporal effects highlight the importance of considering the duration of exposure when studying the compound’s effects.
Dosage Effects in Animal Models
The effects of sodium 5-hydroxydecanoate vary with different dosages in animal models. In studies involving paclitaxel-induced neurotoxicity, sodium 5-hydroxydecanoate exhibited neuroprotective effects at specific dosages . At higher doses, the compound may exhibit toxic or adverse effects, emphasizing the need for careful dosage optimization in experimental settings.
Metabolic Pathways
Sodium 5-hydroxydecanoate is involved in various metabolic pathways, particularly those related to fatty acid metabolism. It interacts with enzymes such as acyl-CoA synthetase, which plays a role in the activation of fatty acids for subsequent metabolic processes . The compound’s involvement in these pathways can influence metabolic flux and metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, sodium 5-hydroxydecanoate is transported and distributed through interactions with specific transporters and binding proteins. It is a substrate for mitochondrial outer membrane acyl-CoA synthetase, which facilitates its transport into mitochondria . This localization is crucial for its function as a mitochondrial KATP channel inhibitor.
Subcellular Localization
Sodium 5-hydroxydecanoate is primarily localized in the mitochondria, where it exerts its inhibitory effects on KATP channels. This subcellular localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell . The mitochondrial localization is essential for its role in modulating mitochondrial function and cellular metabolism.
准备方法
合成路线和反应条件: 5-羟基癸酸钠的合成通常涉及癸酸的羟基化,然后用氢氧化钠中和。反应条件通常包括:
羟基化: 癸酸在受控温度和压力条件下使用合适的羟基化剂进行羟基化。
工业生产方法: 在工业环境中,5-羟基癸酸钠的生产可能涉及大型羟基化反应器和连续中和过程,以确保一致的质量和产量。 然后通过结晶和干燥过程纯化该化合物,以获得最终产品 .
化学反应分析
反应类型: 5-羟基癸酸钠经历各种化学反应,包括:
氧化: 羟基可以被氧化形成酮或羧酸。
还原: 羧酸盐基团可以被还原形成醇。
取代: 羟基可以参与亲核取代反应.
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用锂铝氢化物或硼氢化钠等还原剂。
主要产物:
氧化: 形成 5-酮癸酸或 5-羧基癸酸。
还原: 形成 5-羟基癸醇。
取代: 形成各种取代的癸酸衍生物.
相似化合物的比较
5-Hydroxydecanoic acid: The parent compound without the sodium salt.
10-Hydroxydecanoic acid: A similar compound with the hydroxyl group at a different position.
5-Ketodecanoic acid: An oxidized derivative of 5-hydroxydecanoic acid.
Uniqueness: 5-Hydroxydecanoic acid sodium is unique due to its specific action on potassium channels and its enhanced solubility in water compared to its parent compound. This makes it particularly useful in biological and medical research where aqueous solubility is essential .
属性
IUPAC Name |
sodium;5-hydroxydecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3.Na/c1-2-3-4-6-9(11)7-5-8-10(12)13;/h9,11H,2-8H2,1H3,(H,12,13);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNAGNECWEKMWRM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCCC(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017457 | |
| Record name | 5-Hydroxydecanoic acid sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71186-53-3 | |
| Record name | 5-Hydroxydecanoic acid sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Sodium 5-hydroxydecanoate?
A1: Sodium 5-hydroxydecanoate acts as an antagonist of ATP-sensitive potassium (KATP) channels. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does blocking KATP channels with 5-HD impact the heart during ischemia?
A2: KATP channels open during ischemia when ATP levels fall. By blocking these channels, 5-HD prevents potassium efflux, potentially influencing action potential duration, cellular excitability, and ultimately impacting the extent of ischemic damage. [, , , ]
Q3: Is Sodium 5-hydroxydecanoate considered a selective KATP channel blocker?
A3: While 5-HD effectively blocks KATP channels, research suggests it might have some selectivity towards mitochondrial KATP channels over those located on the cell surface (sarcolemmal). [, , , , , , , , , , ]
Q4: Does Sodium 5-hydroxydecanoate directly affect cardiac contractility?
A4: Studies indicate that 5-HD, at concentrations typically used to block KATP channels, does not directly impact cardiac contractile force. [, ]
Q5: What is the molecular formula and weight of Sodium 5-hydroxydecanoate?
A5: The molecular formula of Sodium 5-hydroxydecanoate is C10H19NaO3, and its molecular weight is 214.26 g/mol.
Q6: Is there information available on the spectroscopic characteristics of 5-HD?
A6: The provided research papers do not delve into detailed spectroscopic analyses of 5-HD.
Q7: How is Sodium 5-hydroxydecanoate used to study ischemic preconditioning?
A7: Ischemic preconditioning is a phenomenon where brief episodes of ischemia protect the heart from subsequent, more prolonged ischemic insults. Researchers use 5-HD to investigate whether the opening of KATP channels is essential for this protective effect. If 5-HD abolishes the benefits of preconditioning, it suggests a critical role for KATP channels. [, , , , , , , , ]
Q8: Has Sodium 5-hydroxydecanoate been used to explore the role of KATP channels in the cardioprotective effects of other agents?
A8: Yes, 5-HD has been used to investigate whether the cardioprotective effects of various drugs, including volatile anesthetics like isoflurane and pharmacological agents like geranylgeranylacetone, are mediated by KATP channel opening. [, ]
Q9: Is Sodium 5-hydroxydecanoate being developed as a therapeutic drug?
A10: Sodium 5-hydroxydecanoate is primarily a research tool. Its use in clinical settings is limited due to its potential for off-target effects and the availability of more selective KATP channel modulators. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


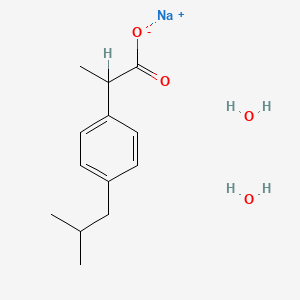
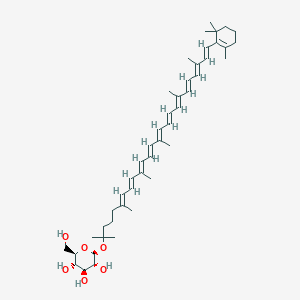


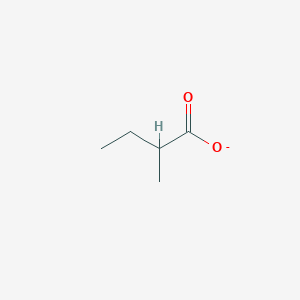

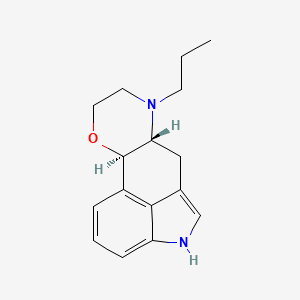
![(2S,3S,4S,5R)-3,4,5-trihydroxy-6-(6'-hydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl)oxyoxane-2-carboxylic acid](/img/structure/B1264706.png)
![sodium;7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B1264711.png)

